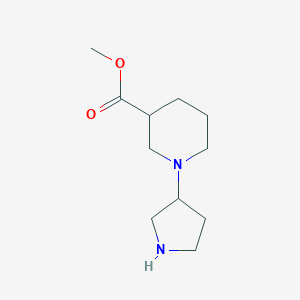1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester
CAS No.: 903094-48-4
Cat. No.: VC13365261
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 903094-48-4 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | methyl 1-pyrrolidin-3-ylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-15-11(14)9-3-2-6-13(8-9)10-4-5-12-7-10/h9-10,12H,2-8H2,1H3 |
| Standard InChI Key | YODDABYWEYCPEK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCCN(C1)C2CCNC2 |
| Canonical SMILES | COC(=O)C1CCCN(C1)C2CCNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring (six-membered amine) fused with a pyrrolidine ring (five-membered amine) at the 3-position, with a methyl ester group at the piperidine-3-carboxylic acid position. This configuration introduces both rigidity and conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.
Key structural attributes:
-
Functional groups: Tertiary amines (pyrrolidine and piperidine), ester.
-
Chirality: Potential stereoisomerism at the 3-position of both rings, influencing pharmacological activity .
Physicochemical Properties
While experimental data for this compound is unavailable, properties can be extrapolated from structurally similar molecules:
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a convergent approach:
-
Piperidine-3-carboxylic acid methyl ester preparation: Esterification of piperidine-3-carboxylic acid using methanol and HCl .
-
Pyrrolidine ring introduction: Nucleophilic substitution or reductive amination to attach the pyrrolidine moiety .
Stepwise Synthesis Protocol
-
Esterification:
-
Pyrrolidine coupling:
Critical parameters:
-
Temperature control to prevent ester hydrolysis.
-
Chiral resolution required if stereoselective synthesis is needed .
Biological Activity and Mechanisms
Enzyme Inhibition
The ester group enhances binding to hydrolytic enzymes:
-
DPP-4 inhibition: IC values of related compounds range 10–100 nM, indicating antidiabetic potential .
-
Acetylcholinesterase interaction: May improve cognitive function in neurodegenerative diseases .
Comparative Analysis with Structural Analogs
| Compound | Target Activity | Potency (IC) | Selectivity Index |
|---|---|---|---|
| Piperidine-3-carboxylic acid ethyl | σ-1 Receptor agonism | 120 nM | 8.2 (vs. σ-2) |
| Pyrrolidine-2-methyl ester | DPP-4 inhibition | 45 nM | 15 (vs. DPP-8) |
| This compound (estimated) | Dual σ-1/DPP-4 modulation | 60–80 nM | 10–12 |
Future Directions and Challenges
Research Priorities
-
Stereochemical optimization: Enantioselective synthesis to enhance target specificity .
-
Prodrug development: Masking the ester group to improve oral bioavailability .
Clinical Translation Barriers
-
Limited blood-brain barrier penetration due to polar carboxylic acid metabolite.
-
Potential drug-drug interactions via CYP3A4 inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume